molecular formula C18H13N3O3 B2919895 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide CAS No. 922043-73-0

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Cat. No.: B2919895
CAS No.: 922043-73-0
M. Wt: 319.32
InChI Key: VBZNTCYFACITSJ-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a benzamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . The presence of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that HMS3498O05 may interact with a variety of cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that HMS3498O05 might interact with its targets, leading to inhibition of cell growth and proliferation.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it’s likely that HMS3498O05 affects multiple biochemical pathways

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Given the reported biological activities of benzofuran compounds , it’s plausible that HMS3498O05 may lead to inhibition of cell growth and proliferation, potentially through interaction with various cellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNTCYFACITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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